molecular formula C22H21N5O2S B2693798 N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894037-42-4

N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2693798
CAS No.: 894037-42-4
M. Wt: 419.5
InChI Key: BXQHOOIAXOFMRZ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule chemical probe designed for advanced pharmacological and biochemical research. This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class of heterocyclic compounds, a scaffold recognized in medicinal chemistry for its diverse biological potential and ability to interact with various enzymatic targets . The molecular structure integrates a phenyl-substituted triazolopyridazine core, a thioether linkage, and a 2-methoxyphenethyl acetamide side chain, suggesting potential for high binding affinity and selectivity in biological assays. While the specific molecular mechanisms and primary applications for this exact analog are still under investigation, research into closely related structures provides strong direction. Compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine nucleus have been explored as key scaffolds in developing agents with anticancer, antimicrobial, and antifungal properties . Furthermore, the inclusion of a thioacetamide moiety in molecular design is a feature of interest in building complex heterocyclic systems for probing biological pathways . This product is provided as a high-purity material to support these innovative research endeavors, including high-throughput screening, target identification and validation, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the product-specific Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-29-19-10-6-5-9-17(19)13-14-23-21(28)15-30-22-25-24-20-12-11-18(26-27(20)22)16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQHOOIAXOFMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a methoxyphenethyl group and a triazolo-pyridazin moiety. The chemical formula can be represented as:

C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S

This structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

1. Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyridazine rings exhibit significant anticancer properties. For instance, a study demonstrated that similar triazolo-pyridazine derivatives showed cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific activity of this compound in this context remains to be fully elucidated but is promising based on structural analogs.

2. Antimicrobial Activity

Compounds with thioacetamide functionalities have been reported to exhibit antimicrobial properties. Preliminary assays suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thioacetamide group may interact with key enzymes involved in cellular processes such as metabolism and proliferation.
  • Receptor Modulation : The methoxyphenethyl moiety may enhance binding affinity to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential modulation of metabolic enzymes

Case Study: Anticancer Efficacy

A study conducted on a series of triazolo-pyridazine derivatives demonstrated that these compounds could effectively induce apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. While specific data on this compound is limited, its structural similarity suggests it may exhibit comparable effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo/Triazino Heterocyclic Cores

Triazino[5,6-b]Indole Derivatives ()

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) share the thioacetamide linker but differ in their heterocyclic cores (triazino-indole vs. triazolo-pyridazine). Key distinctions:

  • Substituent Effects : Bromination at position 8 (e.g., compound 25 ) enhances steric bulk and may alter binding affinity .
  • Purity : All analogues in are synthesized with >95% purity, comparable to the target compound’s expected synthetic rigor.
Triazolo[3,4-b][1,3,4]Thiadiazole Derivatives ()

The compound N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide exhibits an IC50 of 42±1 nM against CDK5/p25, highlighting the role of the triazolo-thiadiazole core in kinase inhibition. Compared to the target compound:

  • Core Rigidity : The pyridazine ring in the target may confer distinct conformational flexibility versus the thiadiazole system.
  • Substituent Positioning : The 2-methoxyphenethyl group in the target could enhance membrane permeability compared to the thiophen-methyl group in this analogue .

Analogues with Thioacetamide Linkers and Varied Aryl Substituents

Thiazolo[2,3-c][1,2,4]Triazole Derivatives ()

Compounds like 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) feature:

  • A thiazolo-triazole core instead of triazolo-pyridazine.
  • 4-Morpholinophenyl and 4-methoxyphenyl groups, which modulate solubility and target engagement.
N-(2-Oxolanylmethyl)-2-[[3-(3-Pyridinyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Thio]Acetamide ()

This analogue shares the triazolo[4,3-b]pyridazine core and thioacetamide linker but replaces the 2-methoxyphenethyl group with a tetrahydrofuran-2-yl)methyl substituent. Key differences:

  • Hydrophilicity : The oxolane (tetrahydrofuran) group may improve aqueous solubility relative to the lipophilic 2-methoxyphenethyl moiety.
  • Pharmacokinetics : The pyridinyl substituent at position 3 could enhance interactions with polar enzyme active sites .
IC50 and Kinase Inhibition ()

The presence of electron-withdrawing groups (e.g., 2,2-dichloro in compound S) correlates with improved IC50 values (30±1 nM vs. 42±1 nM for compound N).

Antimicrobial Potential ()

Thioacetamide-linked thiazolo-triazoles (e.g., compound 28 ) show antimicrobial activity, suggesting the target compound’s sulfur linkage and aryl groups could be optimized for similar applications. However, the triazolo-pyridazine core’s larger surface area may favor eukaryotic over prokaryotic targets .

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